1-(4-(Tert-butyl)benzyl)-2-styryl-1H-1,3-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

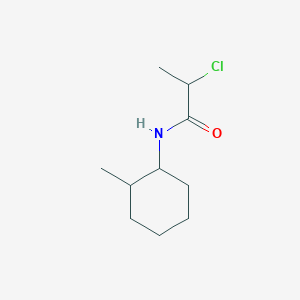

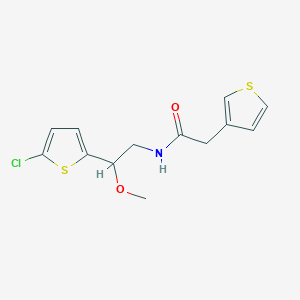

The compound “1-(4-(Tert-butyl)benzyl)-2-styryl-1H-1,3-benzimidazole” is a complex organic molecule that contains a benzimidazole core, which is a fused aromatic ring structure consisting of benzene and imidazole . It also has a tert-butylbenzyl group and a styryl group attached to it. Benzimidazoles are a class of compounds that have various applications, including in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole core followed by the attachment of the tert-butylbenzyl and styryl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzimidazole core with the tert-butylbenzyl and styryl groups attached at specific positions. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Benzimidazoles, in general, can undergo a variety of reactions, including electrophilic substitution and nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Applications

- Anticancer Activity : Palladium complexes containing benzimidazole derivatives, such as "1-benzyl-3-tert-butylimidazol-2-ylidene," have shown potent anticancer activity. Specifically, these complexes exhibit strong antiproliferative activity against human tumor cells like cervical, breast, and colon adenocarcinoma, surpassing the effectiveness of cisplatin. They act by arresting the cell cycle and inducing programmed cell death via a p53-dependent pathway (Ray et al., 2007).

- Antimicrobial Properties : Gold and silver complexes with benzimidazole derivatives demonstrate significant antimicrobial properties against bacteria such as Bacillus subtilis, with gold complexes being more potent (Ray et al., 2007).

Antioxidant and Cytoprotective Effects

- Antioxidant Activity : Benzimidazole derivatives exhibit cytoprotective and antioxidant effects, comparable to quercetin, in response to oxidative stress. The study focused on their protective role against cell damage induced by tert-butyl hydroperoxide (Anastassova et al., 2016).

Synthesis and Chemical Properties

- Synthesis and Structural Analysis : Various studies have detailed the synthesis of benzimidazole derivatives, highlighting their structural features and chemical properties. These include investigations into the synthesis routes, molecular structures, and reaction mechanisms of such compounds (Karpov et al., 2011), (Abdireymov et al., 2011).

Pharmaceutical Applications

- LHRH Antagonists : Benzimidazole derivatives have been identified as novel non-peptide antagonists of luteinizing hormone-releasing hormone (LHRH), with potential pharmaceutical applications (Tatsuta et al., 2005).

Miscellaneous Applications

- Electrochemical Properties : Benzimidazole derivatives are used in donor–acceptor–donor type polymers for their electrochemical properties, useful in applications like electroluminescence (Ozelcaglayan et al., 2012).

- Antiproliferative Activity : Certain benzimidazole derivatives show selective antiproliferative activity against specific breast cancer cell lines, demonstrating their potential in cancer treatment (Rahim et al., 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2/c1-26(2,3)22-16-13-21(14-17-22)19-28-24-12-8-7-11-23(24)27-25(28)18-15-20-9-5-4-6-10-20/h4-18H,19H2,1-3H3/b18-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSKFOQHISHDAZ-OBGWFSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Tert-butyl)benzyl)-2-styryl-1H-1,3-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2366516.png)

![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2366517.png)

![2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile](/img/structure/B2366518.png)

![2-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2366527.png)

![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)

![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)

![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)

![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)